molecular formula C10H15NOS B7500194 N,5-diethyl-4-methylthiophene-2-carboxamide

N,5-diethyl-4-methylthiophene-2-carboxamide

Cat. No.: B7500194
M. Wt: 197.30 g/mol
InChI Key: JBMAKSZOVXJFSB-UHFFFAOYSA-N
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Description

N,5-diethyl-4-methylthiophene-2-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N,5-diethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, it has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N,5-diethyl-4-methylthiophene-2-carboxamide in lab experiments include its relatively low cost, easy synthesis, and potential applications in various research areas. However, there are also some limitations to its use. For example, its solubility in water is limited, which may make it difficult to use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the research on N,5-diethyl-4-methylthiophene-2-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, it may be worth investigating its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. However, its mechanism of action is not fully understood, and there are some limitations to its use in lab experiments. Nevertheless, there are several future directions for research on this compound, and it may have potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of N,5-diethyl-4-methylthiophene-2-carboxamide involves the reaction of 4-methylthiophene-2-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N,5-diethyl-4-methylthiophene-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study, it was found to induce apoptosis in human cancer cell lines. Furthermore, it has also been studied for its potential use in the treatment of type 2 diabetes.

Properties

IUPAC Name

N,5-diethyl-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-4-8-7(3)6-9(13-8)10(12)11-5-2/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMAKSZOVXJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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